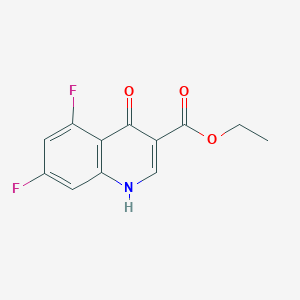

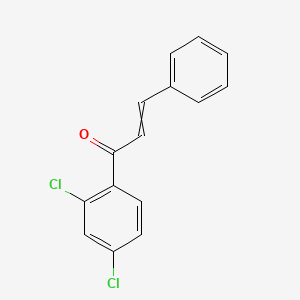

5,7-二氟-4-羟基喹啉-3-羧酸乙酯

描述

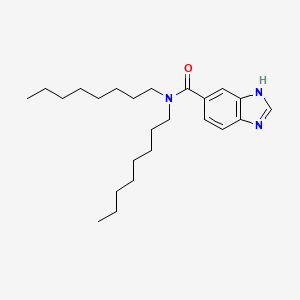

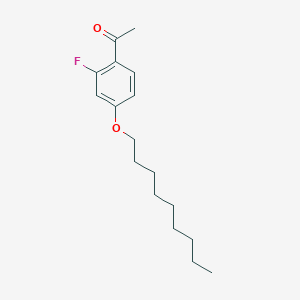

Ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate is a compound that belongs to the quinolone family, which is a class of compounds known for their broad spectrum of biological activities, including antibacterial properties. The quinolone core structure is a bicyclic system that consists of a benzene ring fused to a pyridine ring, with various substitutions possible at different positions on the rings to modify the compound's properties.

Synthesis Analysis

The synthesis of quinolone derivatives often involves the construction of the quinolone core followed by functionalization at various positions. For example, the preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives starts from commercially available 2-aminobenzoic acids, which are converted to isatoic anhydrides and then reacted with the sodium enolate of ethyl acetoacetate to form substituted quinolines . Similarly, the synthesis of ethyl 1-ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate involves multiple steps including acyl-chlorination and cyclopropylamine replacement . These methods demonstrate the complexity and versatility of quinolone synthesis.

Molecular Structure Analysis

The molecular structure of quinolone derivatives can be elucidated using various spectroscopic methods and, in some cases, X-ray crystallography. For instance, 5-ethoxymethyl-8-hydroxyquinoline was characterized using NMR and IR spectroscopy, and its crystal structure was determined by X-ray powder diffraction . These techniques are essential for confirming the identity and purity of synthesized quinolone derivatives.

Chemical Reactions Analysis

Quinolone derivatives can undergo a variety of chemical reactions. For example, ethyl esters of 1-R-2-oxo-4-hydroxyquinoline-3-carboxylic acids can be converted to other compounds under thermolysis conditions . The reactivity of these molecules can be influenced by the presence of electron-withdrawing or electron-donating groups, as well as the overall electronic distribution within the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinolone derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For instance, the introduction of fluorine atoms, as seen in ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate, can affect the compound's lipophilicity and, consequently, its biological activity . Theoretical calculations, such as density functional theory (DFT) and Hartree–Fock methods, can be used to predict properties like atomic charges and dipole moments, which are indicative of a molecule's reactivity .

科学研究应用

合成和抗菌活性

5,7-二氟-4-羟基喹啉-3-羧酸乙酯及其衍生物因其在合成具有抗菌特性的新型化合物中的潜力而受到研究。Lingaiah 等人 (2012) 的一项研究从类似化合物中合成了新型 α-氨基酸官能化-7-三氟甲基取代的喹诺酮衍生物,对各种细菌菌株表现出有希望的抗菌活性 (Lingaiah 等人,2012)。

抗癌评估

与 5,7-二氟-4-羟基喹啉-3-羧酸乙酯密切相关的 4-羟基喹啉衍生物的反应性和抗癌评估已经得到探索。Regal 等人 (2020) 修饰了该化合物以增强其对各种癌细胞系的细胞毒活性,包括 MCF-7 乳腺癌和 HepG2 肝细胞癌 (Regal 等人,2020)。

制备和衍生物合成

5,7-二氟-4-羟基喹啉-3-羧酸乙酯作为合成各种具有潜在药用价值的喹啉衍生物的前体。Zhe (2001) 描述了以 48% 的总收率制备密切相关的化合物,突出了该化合物在创建新衍生物中的效用 (Zhe,2001)。

抗菌剂

Abdel-Mohsen (2014) 报道了 6-(8-羟基喹啉-5-基)-3-甲基吡哒嗪-4-羧酸乙酯及其衍生物的合成,展示了显着至中等的抗菌活性。这项研究强调了 5,7-二氟-4-羟基喹啉-3-羧酸乙酯衍生物在开发新的抗菌剂中的潜力 (Abdel-Mohsen,2014)。

广谱抗菌剂合成

Hashimoto 等人 (2007) 合成了与 5,7-二氟-4-羟基喹啉-3-羧酸乙酯相关的化合物,展示了对耐甲氧西林金黄色葡萄球菌 (MRSA) 等抗性菌株有效的强效广谱抗菌特性 (Hashimoto 等人,2007)。

属性

IUPAC Name |

ethyl 5,7-difluoro-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2NO3/c1-2-18-12(17)7-5-15-9-4-6(13)3-8(14)10(9)11(7)16/h3-5H,2H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKEQWKWWJBDSFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C(=CC(=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395561 | |

| Record name | ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate | |

CAS RN |

228728-82-3 | |

| Record name | ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Pyrrolidinesulfonic acid, 1-[(4-azidobenzoyl)oxy]-2,5-dioxo-](/img/structure/B3031213.png)